N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide
Description
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core substituted at the 5-position with a 4-methylphenyl group and a methyl linker to a 4-(trifluoromethyl)benzamide moiety. The imidazo[2,1-b][1,3]thiazole scaffold is notable for its rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a promising candidate for targeting enzymes or receptors in drug discovery .
Properties
Molecular Formula |
C21H18F3N3OS |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-2-4-14(5-3-13)18-17(27-10-11-29-20(27)26-18)12-25-19(28)15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,28) |
InChI Key |
UUDDHWAQIODMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Comparative Efficiency :
- CuAAC (used in ) offers high regioselectivity but requires stringent conditions.
- Direct amidation (as in the target compound) is more straightforward but may require purification to remove unreacted intermediates.
Physicochemical Properties
Notes:
Inference for Target Compound :
- The trifluoromethyl group may improve membrane permeability and target binding compared to nitro or methoxy substituents.
Biological Activity
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound enhances its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
Chemical Structure
The compound features a complex structure characterized by the fusion of an imidazole ring and a thiazole ring, along with various substituents that enhance its chemical properties. The molecular formula is with a molecular weight of 397.50 g/mol.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that derivatives similar to this compound demonstrate potent cytotoxic activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Activity : In vitro studies have reported effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) range from 0.125 to 2.0 mg/mL .
- Antifungal Activity : Similar compounds have shown antifungal activity against strains like Candida albicans, indicating a broad spectrum of antimicrobial action .
Case Studies
Several studies have investigated the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:
| Study | Compound | Activity | IC50/MIC Values |
|---|---|---|---|
| Romagnoli et al. (2020) | Imidazo derivative | Antiproliferative | IC50: 0.5 - 5 µM against various cancer lines |
| ResearchGate Study | N-{[6-(4-methylphenyl)-...} | Antimicrobial | MIC: 0.125 - 2 mg/mL |
| ACS Omega (2022) | Similar derivatives | Cytotoxicity | GI50: 1.4 - 4.2 µM |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
- Formation of Imidazole Ring : Commonly synthesized via the Debus-Radziszewski method.
- Coupling Reactions : The final product is obtained through coupling reactions between the thiazole and imidazole moieties.
The structure-activity relationship (SAR) indicates that modifications on the phenyl and trifluoromethyl groups significantly affect biological activity. Enhanced lipophilicity often correlates with improved bioavailability and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
